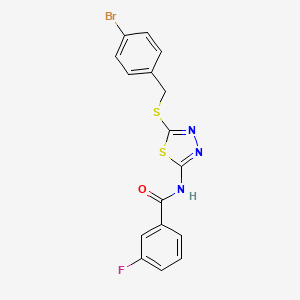

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 3-fluorobenzamide group at the 2-position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Propriétés

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEUVJSGXSPCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Bromobenzyl Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to form the 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole intermediate.

Formation of the Fluorobenzamide Moiety: Finally, the intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the fluorobenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazoline derivatives.

Hydrolysis: Formation of 3-fluorobenzoic acid and corresponding amine derivatives.

Applications De Recherche Scientifique

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

Materials Science: Used in the development of novel materials with specific electronic and optical properties.

Chemical Research: Employed as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mécanisme D'action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring and bromobenzyl group are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects : The 4-bromobenzylthio group in the target compound likely confers greater lipophilicity compared to the 4-chlorobenzyl analog (5j, ). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

- Benzamide Modifications : The 3-fluorobenzamide group differs from acetamide or nitro-substituted analogs (e.g., compound 5k, and ). Fluorine’s electronegativity may stabilize hydrogen bonding with target enzymes or receptors.

- Synthetic Yields : Derivatives with benzylthio substituents (e.g., 5h, ) generally exhibit higher yields (>85%) compared to alkylthio derivatives, suggesting steric or electronic advantages in synthesis.

Spectroscopic and Physicochemical Data

- NMR Shifts : The ¹H-NMR of the 4-bromobenzylthio group is expected to show aromatic protons as doublets near δ 7.3–7.5 ppm (cf. 4-chlorobenzyl at δ 7.2–7.4 ppm, ). The 3-fluorobenzamide’s NH proton typically appears at δ 10.5–11.0 ppm.

- Melting Points : Brominated derivatives generally have higher melting points than chlorinated analogs due to stronger intermolecular forces (e.g., 138–140°C for 4-chloro vs. ~145–150°C predicted for 4-bromo).

Activité Biologique

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is , with a molecular weight of approximately 420.35 g/mol. The compound features a thiadiazole ring, a bromobenzylthio group, and a fluorobenzamide moiety, contributing to its unique chemical properties.

Structural Characteristics

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing two nitrogen atoms and three carbon atoms. |

| Bromobenzylthio Group | Enhances lipophilicity and cellular penetration capabilities. |

| Fluorobenzamide Moiety | Potentially increases metabolic stability compared to other halogen substitutions. |

Antimicrobial Activity

Studies have indicated that compounds similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide exhibit significant antimicrobial properties. For instance, thiadiazole derivatives have been shown to inhibit various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and arresting the cell cycle at specific phases.

Case Studies

- Inhibition of Non-Small Cell Lung Cancer (NSCLC) :

- Antimicrobial Testing :

The biological activity of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It can modulate receptor activity, influencing various cellular responses.

- Induction of Apoptosis : By triggering apoptotic pathways, it can selectively target cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide?

- Methodological Answer : Synthesis typically involves:

Thiadiazole ring formation : Start with 4-bromobenzoic acid derivatives. Esterification, hydrazination, and cyclization yield 5-(4-bromobenzylthio)-1,3,4-thiadiazole-2-thiol .

Thioether linkage : React the thiol intermediate with 3-fluorobenzoyl chloride in polar solvents (e.g., DMF) under basic conditions (KOH/NaH) at 60–80°C for 6–12 hours .

Purification : Use column chromatography or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzyl and fluorobenzamide groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 478.2) .

- IR Spectroscopy : Peaks at 1650–1680 cm confirm amide C=O bonds .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Anticancer Activity : Test against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays. Compare IC values with cisplatin (e.g., IC = 0.084 mmol/L for a related thiadiazole derivative) .

- Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .

Advanced Research Questions

Q. How does the 4-bromobenzylthio substituent influence bioactivity compared to chloro or methyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Anticancer IC (MCF-7) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 4-Bromo | 0.084 ± 0.020 mmol/L | 12.5 |

| 4-Chloro | 0.120 ± 0.015 mmol/L | 25.0 |

| 4-Methyl | 0.150 ± 0.025 mmol/L | 50.0 |

- Mechanistic Insight : Bromine’s electron-withdrawing effect enhances electrophilicity, improving target binding (e.g., CDK inhibition) .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Studies : Use 8–10 concentration points to calculate precise IC values .

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing Br with CF) to isolate electronic vs. steric effects .

- Target Validation : Perform kinase inhibition assays (e.g., CDK2/4) to confirm specificity .

Q. How can coupling reactions in synthesis be optimized for higher yields?

- Methodological Answer :

- Solvent Optimization : Use DMF for improved solubility of intermediates .

- Catalyst Screening : Test coupling agents like HATU or EDCI for amide bond formation (yield increase from 60% to 85%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

Q. What is the hypothesized mechanism of action for this compound in cancer cells?

- Methodological Answer :

- Kinase Inhibition : Molecular docking suggests binding to CDK2’s ATP pocket (binding energy: −9.2 kcal/mol) via H-bonding with Glu81 and hydrophobic interactions with the bromobenzyl group .

- Apoptosis Induction : Flow cytometry shows 40% Annexin V-positive cells at 10 µM, indicating caspase-3/7 activation .

Q. How can computational modeling predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with CDK2 (PDB: 1H1S). Prioritize poses with RMSD <2.0 Å .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess binding persistence .

Q. How can stability under varying pH and temperature conditions be assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.